molecular formula C10H7BrN2O2S B14217622 3-(4-Amino-3-bromothieno[3,2-c]pyridin-7-yl)prop-2-enoic acid CAS No. 832697-78-6

3-(4-Amino-3-bromothieno[3,2-c]pyridin-7-yl)prop-2-enoic acid

Cat. No.: B14217622
CAS No.: 832697-78-6
M. Wt: 299.15 g/mol
InChI Key: XXRKAUZAVNCSBG-UHFFFAOYSA-N
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Description

3-(4-Amino-3-bromothieno[3,2-c]pyridin-7-yl)prop-2-enoic acid is a chemical compound known for its unique structure and potential applications in various fields of scientific research. This compound features a thienopyridine core, which is a fused heterocyclic system containing both sulfur and nitrogen atoms. The presence of an amino group and a bromine atom on the thienopyridine ring, along with a prop-2-enoic acid moiety, makes this compound particularly interesting for synthetic chemists and researchers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Amino-3-bromothieno[3,2-c]pyridin-7-yl)prop-2-enoic acid typically involves multi-step organic reactionsThe final step involves the addition of the prop-2-enoic acid moiety under specific reaction conditions, such as the use of a base like sodium hydroxide in a suitable solvent .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

3-(4-Amino-3-bromothieno[3,2-c]pyridin-7-yl)prop-2-enoic acid can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-(4-Amino-3-bromothieno[3,2-c]pyridin-7-yl)prop-2-enoic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of 3-(4-Amino-3-bromothieno[3,2-c]pyridin-7-yl)prop-2-enoic acid involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological macromolecules, while the bromine atom can participate in halogen bonding. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects. The prop-2-enoic acid moiety can also interact with cellular pathways, influencing processes such as cell proliferation and apoptosis .

Comparison with Similar Compounds

Similar Compounds

    3-Bromothieno[3,2-c]pyridin-4-amine: Similar structure but lacks the prop-2-enoic acid moiety.

    3-Bromo-4-hydroxythieno[3,2-c]pyridine: Contains a hydroxyl group instead of an amino group.

    2-Propenoic acid, 3-(4-amino-3-bromothieno[3,2-c]pyridin-7-yl)-, 1,1-dimethylethyl ester: An ester derivative of the compound.

Uniqueness

3-(4-Amino-3-bromothieno[3,2-c]pyridin-7-yl)prop-2-enoic acid is unique due to the combination of its functional groups, which confer distinct chemical reactivity and biological activity. The presence of both an amino group and a bromine atom on the thienopyridine ring, along with the prop-2-enoic acid moiety, makes it a versatile compound for various applications .

Properties

CAS No.

832697-78-6

Molecular Formula

C10H7BrN2O2S

Molecular Weight

299.15 g/mol

IUPAC Name

3-(4-amino-3-bromothieno[3,2-c]pyridin-7-yl)prop-2-enoic acid

InChI

InChI=1S/C10H7BrN2O2S/c11-6-4-16-9-5(1-2-7(14)15)3-13-10(12)8(6)9/h1-4H,(H2,12,13)(H,14,15)

InChI Key

XXRKAUZAVNCSBG-UHFFFAOYSA-N

Canonical SMILES

C1=C(C2=C(C(=CS2)Br)C(=N1)N)C=CC(=O)O

Origin of Product

United States

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